N-(2-acetamidoethyl)-1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide
Description
N-(2-acetamidoethyl)-1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a pyrrolidine ring substituted with a benzyl group, a trifluoromethyl group, and an acetamidoethyl group. This unique combination of functional groups imparts distinct chemical properties to the compound.
Properties
IUPAC Name |
N-(2-acetamidoethyl)-1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O2/c1-13(24)21-8-9-22-15(25)16(17(18,19)20)7-10-23(12-16)11-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDBSKLPCZMXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1(CCN(C1)CC2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added through a nucleophilic trifluoromethylation reaction using a reagent like trifluoromethyl iodide.
Attachment of the Acetamidoethyl Group: The acetamidoethyl group can be introduced through an amidation reaction using acetamidoethyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-(2-acetamidoethyl)-1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The acetamidoethyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N-(2-acetamidoethyl)-1-benzylpyrrolidine-3-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-(2-acetamidoethyl)-3-(trifluoromethyl)pyrrolidine-3-carboxamide: Lacks the benzyl group, affecting its interaction with molecular targets.
N-(2-acetamidoethyl)-1-benzyl-3-methylpyrrolidine-3-carboxamide: Substitutes the trifluoromethyl group with a methyl group, altering its lipophilicity.
Uniqueness
N-(2-acetamidoethyl)-1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential as a versatile tool in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
